C13H10ClNO3
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Overview
Description
. This compound is a derivative of benzoic acid and contains a chlorine atom, a pyridine ring, and a methoxy group. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound C13H10ClNO3, also known as Clonidine, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pain signals .
Biochemical Pathways
The interaction of Clonidine with alpha-2 adrenoceptors affects several biochemical pathways. It leads to increased vasodilation, reduced cardiac output, and heart rate, ultimately resulting in reduced blood pressure
Pharmacokinetics
The pharmacokinetics of Clonidine involves its absorption, distribution, metabolism, and excretion (ADME). Clonidine has a long duration of action and is given twice daily. The therapeutic window is between 0.1mg and 2.4mg daily . .
Result of Action
The molecular and cellular effects of Clonidine’s action primarily involve the reduction of blood pressure and the relief of severe pain . By acting as an agonist at alpha-2 adrenoceptors, Clonidine inhibits the release of norepinephrine, reducing sympathetic outflow and leading to decreased blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-pyridinyl 3-methoxybenzoate typically involves the esterification of 5-chloro-3-pyridinecarboxylic acid with 3-methoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of 5-Chloro-3-pyridinyl 3-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-pyridinyl 3-methoxybenzoate has several applications in scientific research:
Comparison with Similar Compounds
Comparison:
- 4-Chloro-m-tolyl-p-nitrophenyl ether and 2-Chloro-6-(2-methoxyphenyl)nicotinic acid share structural similarities with 5-Chloro-3-pyridinyl 3-methoxybenzoate, such as the presence of chlorine and methoxy groups. the position of these groups and the overall molecular structure differ, leading to variations in their chemical reactivity and biological activity .
- The unique combination of a pyridine ring and a methoxybenzoate moiety in 5-Chloro-3-pyridinyl 3-methoxybenzoate distinguishes it from other similar compounds, providing it with distinct properties and applications .
Properties
IUPAC Name |
6-chloro-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-2-5-15-12(16)10-7-8-6-9(14)3-4-11(8)18-13(10)17/h2-4,6-7H,1,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKOYQZSRSKLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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